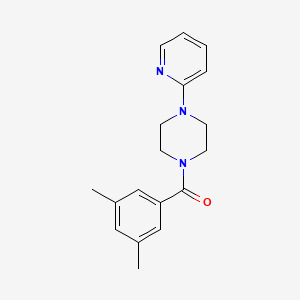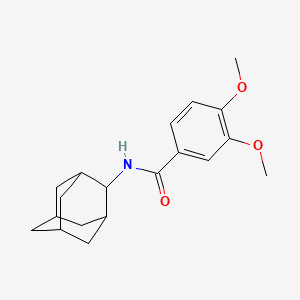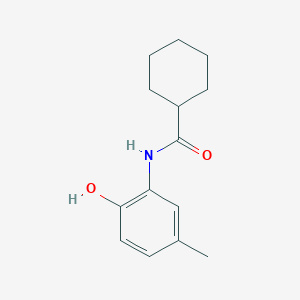
2-naphthaldehyde (4,6-dianilino-1,3,5-triazin-2-yl)hydrazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-naphthaldehyde (4,6-dianilino-1,3,5-triazin-2-yl)hydrazone, commonly known as NATA, is a fluorescent probe that is widely used in scientific research. NATA is a derivative of 2-naphthaldehyde and is synthesized through a simple and efficient method. It has been extensively studied for its mechanism of action, biochemical and physiological effects, and application in various fields of research.
作用机制
NATA is a fluorescent probe that undergoes a fluorescence emission when excited by light of a specific wavelength. The mechanism of action of NATA involves the formation of a complex between the probe and the target molecule. The complex formation causes a change in the electronic structure of NATA, resulting in a shift in its fluorescence emission. The change in fluorescence emission can be used to monitor the binding of NATA to the target molecule.
Biochemical and Physiological Effects:
NATA has been shown to have a low toxicity and is well tolerated by biological systems. It has been used to study the effect of various compounds on biological systems and has been shown to be a reliable indicator of cellular activity. NATA has also been used to study the effects of pH on biological systems and has been shown to be a sensitive indicator of changes in pH.
实验室实验的优点和局限性
NATA has several advantages for use in lab experiments. It is a highly sensitive and selective probe that can detect small changes in biological systems. It is also easy to use and can be incorporated into a wide range of experimental setups. However, NATA has some limitations. It is sensitive to changes in temperature and pH, which can affect its fluorescence emission. It also has a limited range of excitation and emission wavelengths, which can limit its use in certain experimental setups.
未来方向
There are several future directions for the use of NATA in scientific research. One area of interest is the development of new probes based on the NATA structure. These probes could be designed to have improved sensitivity and selectivity for specific biological targets. Another area of interest is the use of NATA in vivo. The development of new imaging techniques could allow for the use of NATA to monitor biological processes in living organisms. Finally, the use of NATA in drug discovery is an area of active research. NATA could be used to screen compounds for their ability to bind to specific biological targets, which could lead to the development of new drugs.
合成方法
NATA is synthesized through a reaction between 2-naphthaldehyde, 4,6-dianilino-1,3,5-triazine, and hydrazine hydrate. The reaction takes place under mild conditions and yields a highly pure and stable product. The synthesis method is well established and has been optimized for high yield and purity.
科学研究应用
NATA is widely used as a fluorescent probe in various fields of scientific research. It has been used to study protein-ligand interactions, enzyme kinetics, and DNA binding. NATA is also used as a pH indicator and has been used to study the pH of various biological systems. Its high sensitivity and selectivity make it an ideal probe for studying biological processes.
属性
IUPAC Name |
2-N-[(E)-naphthalen-2-ylmethylideneamino]-4-N,6-N-diphenyl-1,3,5-triazine-2,4,6-triamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N7/c1-3-11-22(12-4-1)28-24-30-25(29-23-13-5-2-6-14-23)32-26(31-24)33-27-18-19-15-16-20-9-7-8-10-21(20)17-19/h1-18H,(H3,28,29,30,31,32,33)/b27-18+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYBWEFGYDAXGQI-OVVQPSECSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)NN=CC3=CC4=CC=CC=C4C=C3)NC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)N/N=C/C3=CC4=CC=CC=C4C=C3)NC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[1-({[1-amino-2-(3,4-diethoxyphenyl)ethylidene]amino}oxy)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-3-methoxybenzamide](/img/structure/B5772009.png)


![N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]nicotinamide](/img/structure/B5772024.png)
![N-[4-(acetylamino)phenyl]-3,5-dimethylbenzamide](/img/structure/B5772032.png)

![3-{3-oxo-3-[4-(2-thienylcarbonyl)-1-piperazinyl]propyl}-1H-indole](/img/structure/B5772054.png)



![N-({1-[2-(2,5-dimethylphenoxy)ethyl]-2-methyl-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5772093.png)
![5-bromo-8-[(carboxymethyl)thio]-1-naphthoic acid](/img/structure/B5772099.png)